molecular formula C17H16N4O2 B10994777 N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide

N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide

Cat. No.: B10994777
M. Wt: 308.33 g/mol
InChI Key: DQEVBERGJGVCSV-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a benzimidazole ring, and a carboxamide group. Its molecular formula is C17H15N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The acetylamino group is then introduced through acetylation reactions, and the final carboxamide group is added via amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetylamino and carboxamide groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The acetylamino and carboxamide groups may enhance the compound’s binding affinity and specificity for these targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide is unique due to its specific combination of functional groups and the presence of the benzimidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its uniqueness lies in its potential to interact with multiple molecular targets and its versatility in undergoing various chemical reactions.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-methyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-10-18-15-7-6-12(8-16(15)19-10)17(23)21-14-5-3-4-13(9-14)20-11(2)22/h3-9H,1-2H3,(H,18,19)(H,20,22)(H,21,23)

InChI Key

DQEVBERGJGVCSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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